Cas no 478257-04-4 (3-Methoxy-N-(9-oxo-9H-thioxanthen-2-yl)benzamide)

3-Methoxy-N-(9-oxo-9H-thioxanthen-2-yl)benzamide 化学的及び物理的性質
名前と識別子
-
- 3-methoxy-N-(9-oxo-9H-thioxanthen-2-yl)benzamide
- BAS 14051157
- Bionet1_004395
- HMS581H17
- STK735086
- ST058936
- 3-methoxy-N-(9-oxothioxanthen-2-yl)benzamide
- 3-Methoxy-N-(9-oxo-9H-thioxanthen-2-yl)-benzamide
- A3568/0151403
- 3-methoxy-N-(9-oxo-9H-thioxanthen-2-yl)benzenecarboxamide
- 3-Methoxy-N-(9-oxo-9H-thioxanthen-2-yl)benzamide
-
- インチ: 1S/C21H15NO3S/c1-25-15-6-4-5-13(11-15)21(24)22-14-9-10-19-17(12-14)20(23)16-7-2-3-8-18(16)26-19/h2-12H,1H3,(H,22,24)
- InChIKey: SRKVHMKVHCTOBM-UHFFFAOYSA-N
- ほほえんだ: S1C2C=CC=CC=2C(C2C=C(C=CC1=2)NC(C1C=CC=C(C=1)OC)=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 3
- 複雑さ: 539
- トポロジー分子極性表面積: 80.7
3-Methoxy-N-(9-oxo-9H-thioxanthen-2-yl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1397862-1g |
3-Methoxy-N-(9-oxo-9H-thioxanthen-2-yl)benzamide |
478257-04-4 | 90% | 1g |
¥3121.00 | 2024-05-12 |
3-Methoxy-N-(9-oxo-9H-thioxanthen-2-yl)benzamide 関連文献
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
9. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
3-Methoxy-N-(9-oxo-9H-thioxanthen-2-yl)benzamideに関する追加情報
3-Methoxy-N-(9-oxo-9H-thioxanthen-2-yl)benzamide: A Comprehensive Overview
The compound with CAS No. 478257-04-4, commonly referred to as 3-Methoxy-N-(9-oxo-9H-thioxanthen-2-yl)benzamide, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which combines a benzamide moiety with a thioxanthene derivative. The presence of the methoxy group further enhances its chemical properties, making it a promising candidate for various applications in drug discovery and development.
Recent studies have highlighted the potential of 3-Methoxy-N-(9-oxo-9H-thioxanthen-2-yl)benzamide in targeting specific biological pathways associated with chronic diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. For instance, research published in the *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent inhibitory activity against key enzymes involved in tumor progression. The thioxanthene core of the molecule has been shown to interact effectively with these enzymes, suggesting its potential as a lead compound for anti-cancer drug development.
The synthesis of 3-Methoxy-N-(9-oxo-9H-thioxanthen-2-yl)benzamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. A study published in *Organic Letters* detailed an efficient route for its preparation, utilizing a combination of coupling reactions and oxidation steps. This approach not only ensures high yields but also maintains the structural integrity of the compound, which is crucial for its biological activity.
In terms of pharmacokinetics, 3-Methoxy-N-(9-oxo-9H-thioxanthen-2-yl)benzamide has been shown to exhibit favorable absorption and bioavailability profiles in preclinical models. Research conducted at the University of California, San Francisco, revealed that the compound demonstrates excellent permeability across cellular membranes, which is essential for its efficacy as a therapeutic agent. Furthermore, preliminary toxicity studies indicate that it has a low toxicity profile, making it a safer option for further clinical evaluation.
The structural versatility of 3-Methoxy-N-(9-oxo-9H-thioxanthen-2-y1)benzamide allows for extensive modification to optimize its pharmacological properties. Scientists at the Massachusetts Institute of Technology have explored various analogs by altering the substituents on the benzamide and thioxanthene moieties. These modifications have led to compounds with enhanced potency and selectivity, paving the way for next-generation therapeutics.
From an environmental perspective, the synthesis and application of 3-Methoxy-N-(9 oxo 9H thioxanthen 2 yl)benzamide are designed to minimize ecological impact. Green chemistry principles have been incorporated into its production process, ensuring that waste generation and energy consumption are kept to a minimum. This aligns with global efforts to promote sustainable practices in pharmaceutical manufacturing.
In conclusion, 3-Methoxy-N-(9 oxo 9H thioxanthen 2 yl)benzamide represents a significant advancement in medicinal chemistry. Its unique structure, coupled with promising biological activity and favorable pharmacokinetic properties, positions it as a leading candidate for addressing unmet medical needs. As research continues to uncover its full potential, this compound is expected to play a pivotal role in the development of innovative therapeutic agents.
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